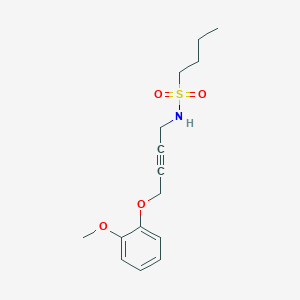![molecular formula C15H14N4O3S2 B2713388 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 2034279-71-3](/img/structure/B2713388.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide is a synthetic compound with notable importance in various scientific fields, ranging from medicinal chemistry to industrial applications. Its complex structure includes thienopyrimidine and nicotinamide moieties, which confer unique reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide typically involves multi-step organic synthesis. Key steps may include:
Formation of Thienopyrimidine Core: : Starting from a thiophene derivative, the thienopyrimidine core can be constructed through a series of cyclization and oxidation reactions.
Introduction of Nicotinamide Moiety: : This involves coupling the thienopyrimidine intermediate with 2-(methylthio)nicotinic acid or its derivatives under peptide coupling conditions, often employing reagents like EDCI or DCC.
Final Assembly: : The final product is obtained through N-alkylation of the intermediate with an appropriate ethylene linker, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
For large-scale production, methods such as continuous flow synthesis can be employed to improve yield and efficiency. Key aspects include optimization of reaction conditions to ensure consistent product quality and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The thienopyrimidine and nicotinamide moieties can undergo selective oxidation under conditions such as hydrogen peroxide in acetic acid.
Reduction: : Reduction of the nitro groups or carbonyl functionalities can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the electrophilic centers of the compound, facilitated by bases like potassium carbonate.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Potassium carbonate, sodium hydroxide.
Catalysts: : Palladium on carbon (for hydrogenation), various acids and bases for facilitating reactions.
Major Products
Oxidation Products: : Higher oxidation states of sulfur and nitrogen within the molecule.
Reduction Products: : Reduced forms of carbonyl and nitro groups.
Substitution Products: : Variants with different substituents replacing original functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules. Its unique reactivity allows for the exploration of new synthetic pathways and methodologies.
Biology
In biological studies, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting enzymes involved in nucleotide metabolism.
Medicine
Pharmacologically, it has been explored for its potential anti-cancer and anti-inflammatory properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals, offering unique properties that enhance the performance of final products in various applications, including coatings and polymers.
Wirkmechanismus
The biological activity of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide is attributed to its ability to interact with nucleic acids and enzymes. It can inhibit key enzymes by binding to their active sites, thereby modulating metabolic pathways. The thienopyrimidine moiety is crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)nicotinamide: : Lacks the thienopyrimidine core, offering different reactivity and biological activity.
Thienopyrimidine Derivatives: : Possess similar core structure but vary in side chains and functional groups.
Other N-substituted Nicotinamides: : Share the nicotinamide moiety but differ in their specific substituents and overall reactivity.
Uniqueness
The unique combination of thienopyrimidine and nicotinamide in N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide provides a distinct set of chemical and biological properties, making it a valuable compound for diverse research and industrial applications. Its specific structure enables unique interactions with biological targets, offering potential advantages over other similar compounds.
In essence, this compound's multifaceted reactivity and broad application spectrum underscore its significance in contemporary scientific research and industrial processes.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-23-13-9(3-2-5-17-13)12(20)16-6-7-19-14(21)11-10(4-8-24-11)18-15(19)22/h2-5,8H,6-7H2,1H3,(H,16,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONCNESNUNLMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

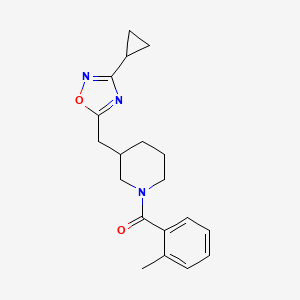

![Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2713312.png)

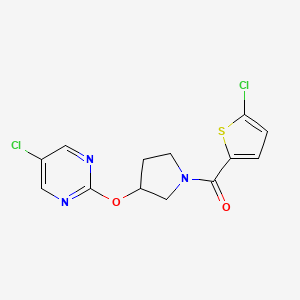

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2713320.png)
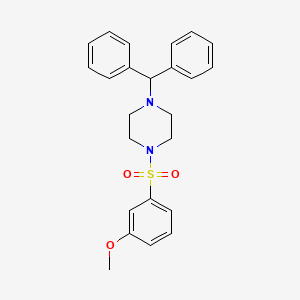
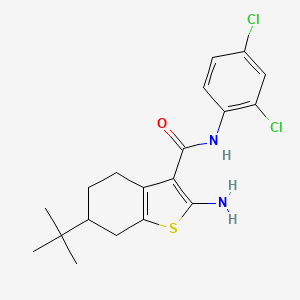
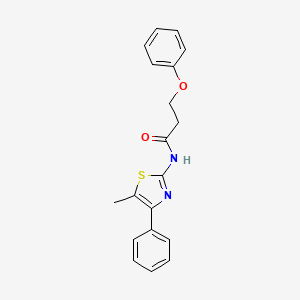
![N-[(4-chlorophenyl)methyl]-2-{4-[(3-methylbutyl)amino]-2-oxo-1,2-dihydroquinazolin-1-yl}acetamide](/img/structure/B2713326.png)
![2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene](/img/structure/B2713327.png)
